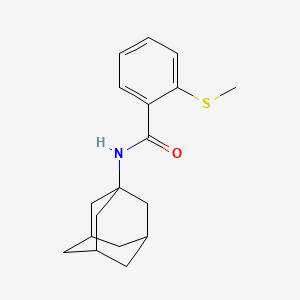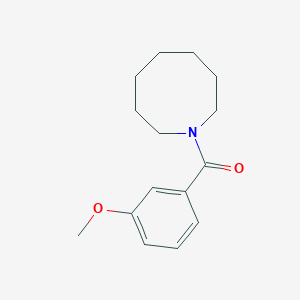![molecular formula C13H18FNO B5318822 N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide](/img/structure/B5318822.png)
N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide, also known as FUB-144, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the aminoalkylindole family of synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of marijuana. FUB-144 is known for its high potency and long-lasting effects, making it a popular choice among recreational drug users. However, its potential for abuse and harmful effects on health have raised concerns among researchers and policymakers.
Mécanisme D'action
N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide acts by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of signaling pathways that are involved in the regulation of mood, appetite, pain, and other physiological processes. This compound has been found to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects in the body. Studies have shown that it can increase the release of dopamine and other neurotransmitters in the brain, which are involved in the regulation of mood and reward. This compound has also been found to decrease the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, its high potency and potential for abuse make it a challenging compound to work with. Researchers must take precautions to ensure the safety of lab personnel and prevent accidental exposure.
Orientations Futures
There are several future directions for research on N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide and other synthetic cannabinoids. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could have therapeutic applications in the treatment of pain, anxiety, and other conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior, which could help to inform public health policies and interventions. Finally, there is a need for more research on the risks and benefits of synthetic cannabinoids, particularly in the context of recreational use.
Méthodes De Synthèse
N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide is synthesized through a multistep process that involves the reaction of 4-fluorobenzyl chloride with 3-(dimethylamino)propylmagnesium bromide to form the intermediate 3-(4-fluorobenzyl)-N,N-dimethylpropan-1-amine. This intermediate is then reacted with 2-methylpropanoyl chloride to form this compound.
Applications De Recherche Scientifique
N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that this compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and are involved in a wide range of physiological processes. This compound has been found to produce a range of effects, including euphoria, relaxation, and altered perception of time and space.
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10(2)13(16)15-9-3-4-11-5-7-12(14)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASGSLIMBWJSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

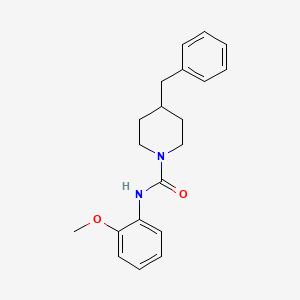

![4-[2-(2-methoxyethyl)-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5318759.png)
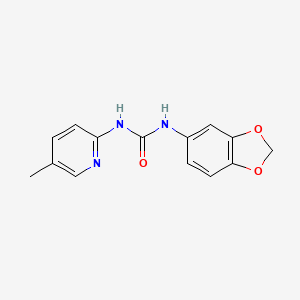
![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)
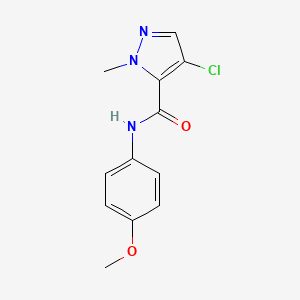
![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)
